molecular formula C17H14N6O2S B2698287 3-(4-oxo-1-phenyl-1H-pyrazolo[3,4-d]pyrimidin-5(4H)-yl)-N-(thiazol-2-yl)propanamide CAS No. 946312-57-8

3-(4-oxo-1-phenyl-1H-pyrazolo[3,4-d]pyrimidin-5(4H)-yl)-N-(thiazol-2-yl)propanamide

Cat. No.: B2698287
CAS No.: 946312-57-8
M. Wt: 366.4
InChI Key: KPDFLXDBYGZQBX-UHFFFAOYSA-N
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Description

This compound features a pyrazolo[3,4-d]pyrimidinone core substituted at position 1 with a phenyl group and at position 5 with a propanamide side chain terminating in a thiazol-2-yl moiety. The pyrazolo[3,4-d]pyrimidinone scaffold is a privileged structure in medicinal chemistry, often associated with kinase inhibition or antiviral activity . The thiazole ring enhances binding interactions via hydrogen bonding and π-stacking, while the propanamide linker provides conformational flexibility for target engagement. Though direct pharmacological data for this compound are unavailable in the provided evidence, analogs with similar scaffolds (e.g., pyrazolo[3,4-d]pyrimidinones) exhibit anti-HIV1 and cyclin-dependent kinase (CDK) inhibition .

Properties

IUPAC Name

3-(4-oxo-1-phenylpyrazolo[3,4-d]pyrimidin-5-yl)-N-(1,3-thiazol-2-yl)propanamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H14N6O2S/c24-14(21-17-18-7-9-26-17)6-8-22-11-19-15-13(16(22)25)10-20-23(15)12-4-2-1-3-5-12/h1-5,7,9-11H,6,8H2,(H,18,21,24)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KPDFLXDBYGZQBX-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)N2C3=C(C=N2)C(=O)N(C=N3)CCC(=O)NC4=NC=CS4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H14N6O2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

366.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

The compound 3-(4-oxo-1-phenyl-1H-pyrazolo[3,4-d]pyrimidin-5(4H)-yl)-N-(thiazol-2-yl)propanamide is a member of the pyrazolo[3,4-d]pyrimidine family, which has garnered attention for its potential biological activities, particularly in oncology and as a kinase inhibitor. This article explores the biological activity of this compound, focusing on its synthesis, mechanisms of action, and therapeutic potential.

Synthesis and Characterization

The synthesis of this compound typically involves multi-step reactions starting from simpler pyrazole derivatives. The compound's structure can be confirmed using various spectroscopic methods including NMR (nuclear magnetic resonance), IR (infrared spectroscopy), and mass spectrometry. For instance, the characteristic peaks in the NMR spectrum can indicate the presence of specific functional groups that are crucial for its biological activity.

Anticancer Properties

Research has shown that compounds with a pyrazolo[3,4-d]pyrimidine scaffold exhibit significant anticancer properties. For example:

  • Inhibitory Activity : The compound has been tested against various cancer cell lines, demonstrating potent inhibitory effects. In particular, derivatives have shown IC50 values in the low micromolar range against lung cancer cells (A549), indicating effective cytotoxicity compared to standard chemotherapeutics like doxorubicin .
  • Mechanism of Action : The proposed mechanism involves the induction of apoptosis in cancer cells through the activation of intrinsic pathways. Flow cytometric analyses have revealed that treatment with these compounds leads to increased sub-G1 populations in cell cycle assays, indicative of apoptotic cell death .
  • EGFR Inhibition : Some derivatives have been designed as epidermal growth factor receptor inhibitors (EGFRIs). For instance, one compound demonstrated an IC50 value of 0.016 µM against wild-type EGFR, highlighting its potential as an effective targeted therapy for cancers with EGFR overexpression .

Structure-Activity Relationship (SAR)

The biological activity of pyrazolo[3,4-d]pyrimidine derivatives is highly dependent on their structural modifications. Studies suggest that specific substitutions on the phenyl or thiazole rings can enhance potency and selectivity against cancer cell lines .

CompoundIC50 (µM)TargetCell Line
1a2.24EGFRA549
12b0.016EGFR WTA549
1d1.74-MCF-7

Case Study 1: Antitumor Activity

A recent study evaluated a series of pyrazolo[3,4-d]pyrimidine derivatives for their antitumor activity. Compound 1a was found to significantly inhibit cell proliferation in A549 cells with an IC50 value of 2.24 µM, demonstrating superior efficacy compared to doxorubicin . Flow cytometric analysis indicated that this compound induced apoptosis effectively at low concentrations.

Case Study 2: EGFR Targeting

Another investigation focused on compound 12b, which exhibited remarkable potency against both wild-type and mutant EGFR variants. This compound not only inhibited cell growth but also induced apoptosis and disrupted cell cycle progression at S and G2/M phases . The findings suggest that structural modifications can lead to enhanced therapeutic profiles.

Comparison with Similar Compounds

Comparative Analysis with Structural Analogs

Structural Similarities and Differences

Compound 10a ()
  • Structure : 4-(7-Benzoyl-2-(4-chlorophenyl)-3-(4-fluorophenyl)-4-oxo-6-thioxo-6,7-dihydro-2H-pyrazolo[3,4-d]pyrimidin-5(4H)-yl)-N-(thiazol-2-yl)benzenesulfonamide
  • Key Differences :
    • Contains a sulfonamide group instead of a propanamide linker.
    • Additional substituents: 4-chlorophenyl, 4-fluorophenyl, and benzoyl groups.
  • Anti-HIV1 activity (IC₅₀: 0.8 μM) suggests the pyrazolo[3,4-d]pyrimidinone core is critical for antiviral effects .
Compound EN300-33038536 ()
  • Structure : 3-[3-(4-Fluorophenyl)-4-oxo-4H,5H-[1,2]oxazolo[5,4-d]pyrimidin-5-yl]-N-[3-(4-methylpiperidin-1-yl)propyl]propanamide
  • Key Differences: Oxazolo[5,4-d]pyrimidinone core replaces pyrazolo[3,4-d]pyrimidinone.
  • Implications :
    • The oxazole ring may alter electron distribution, affecting binding to enzymatic targets like kinases .
Compound 1398118-36-9 ()
  • Structure : N-(4-(4-(6-Chloro-3-(3-methoxy-2-methylphenyl)-2,4-dioxo-3,4-dihydro-1H-pyrrolo[3,2-d]pyrimidin-5(2H)-yl)phenyl)thiazol-2-yl)acetamide
  • Key Differences: Pyrrolo[3,2-d]pyrimidinone core with chloro and methoxy substituents. Acetamide linker instead of propanamide.

Physicochemical and Spectral Comparisons

Property Target Compound Compound 10a Compound EN300-33038536
Molecular Weight ~450–500 (estimated) 714.01 522.58
Melting Point Not reported 131–132°C Not reported
IR Peaks C=O (1680–1700 cm⁻¹), C=N (thiazole, ~1600 cm⁻¹) NH (3300 cm⁻¹), C=O (1680 cm⁻¹), C-F (1250 cm⁻¹) C=O (1700 cm⁻¹), C-F (1240 cm⁻¹)
UV λmax ~310–320 nm (estimated) 315 nm Not reported

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